molecular formula C18H18N2O4 B2969138 5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol CAS No. 879569-32-1

5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2969138
CAS No.: 879569-32-1
M. Wt: 326.352
InChI Key: XHUBTGLELJZCSR-UHFFFAOYSA-N
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Description

The compound “5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol” is a complex organic molecule that contains several functional groups. These include two methoxy groups (-OCH3), a phenol group (-OH), and a pyrazole ring (a five-membered ring containing two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Scientific Research Applications

  • Molecular Structure and Spectroscopic Data Analysis : The molecular structure and spectroscopic data of similar compounds have been investigated using Density Functional Theory (DFT). These studies include calculations of molecular parameters, intramolecular charge transfer, and molecular electrostatic potential, which are essential for understanding the chemical properties and potential applications of these compounds in scientific research (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

  • Tautomerism Studies : Research on NH-pyrazoles, which are structurally related to the compound of interest, has been conducted to understand their tautomerism in solution and in the solid state. This kind of study is crucial for predicting the behavior of compounds under different conditions, which has implications in various scientific fields (Cornago et al., 2009).

  • Phenolic Compounds and Antioxidant Activity : The study of phenolic compounds and their antioxidant activity is another area where similar compounds are being researched. This is particularly relevant in the pharmaceutical, cosmetic, and therapeutic industries, where these properties can be harnessed for various applications (León et al., 2014).

  • Corrosion Inhibition : Pyrazoline derivatives have been investigated for their potential role in corrosion inhibition. These studies are crucial for industries where material degradation is a concern, such as in petroleum refining and construction (Lgaz et al., 2020).

  • Synthesis and Theoretical Calculation : The synthesis of related pyrazol derivatives and their theoretical calculations, including NMR studies and X-ray crystal structures, provide valuable insights for the development of new compounds with potential applications in various scientific domains (Attanasi et al., 1997).

  • Computational and Pharmacological Evaluation : Computational and pharmacological evaluations of pyrazole novel derivatives have been conducted, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research is particularly relevant in medicinal chemistry and drug development (Faheem, 2018).

  • Antimicrobial Activity : Research on novel pyrazol derivatives has also delved into their antimicrobial activity. These studies are critical for developing new antimicrobial agents, which are increasingly important in the face of growing antibiotic resistance (Ashok et al., 2016).

  • Spectroscopic and X-Ray Diffraction Methodologies : Spectroscopic and X-ray diffraction methodologies have been employed to study the chemical activity and properties of related compounds. These methods are fundamental in understanding the physical and chemical characteristics that define their potential applications (Demircioğlu et al., 2019).

  • Antimicrobial Activity of Non-Halogenated Phenolic Compounds : The antimicrobial activity of non-halogenated phenolic compounds, including those structurally similar to the compound , has been extensively studied. This research is significant in food preservation and medical applications (Davidson & Brandén, 1981).

Properties

IUPAC Name

5-methoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-18(24-16-7-5-4-6-15(16)23-3)17(20-19-11)13-9-8-12(22-2)10-14(13)21/h4-10,21H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUBTGLELJZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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